tert-butyl N-(3-hydroxy-1-adamantyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3-hydroxy-1-adamantyl)carbamate: is a compound that features a tert-butyl carbamate group attached to a 3-hydroxy-1-adamantyl moiety Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-1-adamantyl)carbamate typically involves the reaction of 3-hydroxy-1-adamantylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(3-hydroxy-1-adamantyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(3-hydroxy-1-adamantyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex adamantane derivatives .
Biology: In biological research, this compound is used to study the effects of adamantane derivatives on cellular processes. Its unique structure allows it to interact with various biological targets .
Medicine: They are investigated for their antiviral, antibacterial, and antifungal properties .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and rigidity .
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-hydroxy-1-adamantyl)carbamate involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The carbamate group can form hydrogen bonds with amino acid residues, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Uniqueness: tert-Butyl N-(3-hydroxy-1-adamantyl)carbamate is unique due to the presence of the adamantane moiety, which imparts significant stability and rigidity. This makes it more suitable for applications requiring robust and stable compounds compared to other carbamates .
Eigenschaften
Molekularformel |
C15H25NO3 |
---|---|
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
tert-butyl N-(3-hydroxy-1-adamantyl)carbamate |
InChI |
InChI=1S/C15H25NO3/c1-13(2,3)19-12(17)16-14-5-10-4-11(6-14)8-15(18,7-10)9-14/h10-11,18H,4-9H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
AFKHMILYNDSAGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.